molecular formula C18H25NO4 B2600857 4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid CAS No. 1354359-57-1

4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid

Cat. No.: B2600857
CAS No.: 1354359-57-1
M. Wt: 319.401
InChI Key: ZDODNOMMABQISZ-UHFFFAOYSA-N
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Description

4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid is a synthetic organic compound featuring a benzoic acid backbone modified with a tert-butoxycarbonyl (BOC)-protected cyclopentylamino-methyl group at the para position. The BOC group serves as a protective moiety for amines during synthetic processes, enhancing stability and solubility in organic solvents. The cyclopentyl ring introduces steric bulk and hydrophobicity, which may influence binding interactions in pharmacological or materials science applications. This compound is structurally related to intermediates used in peptide synthesis and drug development, where its functional groups enable selective reactivity .

Properties

IUPAC Name

4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19(15-6-4-5-7-15)12-13-8-10-14(11-9-13)16(20)21/h8-11,15H,4-7,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDODNOMMABQISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=O)O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354359-57-1
Record name 4-{[(tert-butoxycarbonyl)(cyclopentyl)amino]methyl}benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine and substituted benzoic acid derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid primarily involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amine site . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, differing in substituents or functional groups:

Compound Name Structural Differences Key Properties/Applications
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
(CAS 33233-67-9)
Lacks cyclopentyl group; amino group directly attached to methylene linker. Simpler structure; used in peptide coupling and as a precursor for bioactive molecules .
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid
(CAS 210963-04-5)
Methyl group replaces cyclopentyl; N-methylation alters steric and electronic effects. Enhanced solubility due to smaller substituent; applied in combinatorial chemistry .
4-(tert-Butyl)benzoic acid No BOC or amino-methyl groups; tert-butyl directly attached to benzoic acid. High hydrophobicity; used in polymer additives and corrosion inhibitors .
Methyl-benzoic acid derivatives
(e.g., 4-hydroxybenzoic acid)
Hydroxyl or methyl groups replace BOC-cyclopentylamino-methyl moiety. Found in natural products (e.g., plant phenolics); utilized in preservatives and HPLC analysis .

Physicochemical and Functional Comparisons

  • Solubility: The BOC-cyclopentylamino group in the target compound increases lipophilicity compared to analogs like 4-hydroxybenzoic acid (logP ~1.5 vs. ~2.8 for the target) .
  • Synthetic Utility : The BOC group in the target compound and its analogs (e.g., CAS 33233-67-9) enables selective deprotection under acidic conditions, a critical feature in stepwise organic synthesis .
  • Biological Activity: The cyclopentyl group may enhance binding affinity to hydrophobic pockets in enzyme active sites, as seen in studies where bulky substituents improved inhibitor potency (e.g., BAY 58–2667 with butyl-carboxylate vs. methyl-benzoic acid derivatives) .

Catalytic and Thermal Stability

  • Benzoic acid derivatives, including the target compound, are prevalent in pyrolysis studies. For instance, catalytic cracking of polyesters yields benzoic acid derivatives due to benzene ring stability under thermal stress .
  • The BOC group’s thermal stability (decomposition >150°C) makes the target compound suitable for high-temperature reactions, unlike unprotected amines .

Pharmacological Relevance

  • Analogs like 4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate (IC50 = 190 nM) demonstrate the importance of benzoic acid derivatives in enzyme inhibition, particularly for sulfatases and proteases .
  • The cyclopentylamino group in the target compound could mimic cyclic peptide motifs, as seen in baclofen derivatives (e.g., (R)-homobaclofen), which target GABA receptors .

Data Tables

Table 1: Structural and Functional Comparison

Property Target Compound 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid 4-(tert-Butyl)benzoic acid
Molecular Weight ~349.4 g/mol (estimated) 265.3 g/mol 178.2 g/mol
logP (Predicted) ~2.8 ~1.9 ~3.1
Key Application Drug intermediate Peptide synthesis Polymer additive

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